Product packaging for 2-(4-Cyclopropylbenzyl)phenol(Cat. No.:)

2-(4-Cyclopropylbenzyl)phenol

Cat. No.: B8806263
M. Wt: 224.30 g/mol
InChI Key: PAZGNNWQBJJOHK-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, the synthesis and investigation of novel molecules with potential applications in materials science, medicinal chemistry, and catalysis are of paramount importance. The structure of 2-(4-Cyclopropylbenzyl)phenol, featuring a phenol (B47542) linked to a benzyl (B1604629) group which is in turn substituted with a cyclopropyl (B3062369) ring, suggests several avenues for research. Phenolic compounds are well-known for their antioxidant properties and their role as versatile building blocks in synthesis. The inclusion of a cyclopropyl group, a small, strained ring, can significantly influence the electronic properties and metabolic stability of a molecule, making it a point of interest for medicinal chemists.

Theoretical Foundations and Research Rationale for Phenolic and Cyclopropylbenzyl Scaffolds

The academic interest in molecules like this compound is rooted in the established properties of its constituent parts.

Phenolic Scaffolds: Phenols are a class of organic compounds where a hydroxyl group is directly attached to an aromatic ring. The hydroxyl group can readily donate a hydrogen atom, making phenols effective antioxidants. rsc.orgmdpi.com This property is crucial in various industrial applications, such as stabilizers in plastics and coatings. vinatiorganics.com In a biological context, the antioxidant activity of phenolic compounds can help mitigate oxidative stress. mdpi.com Furthermore, the phenolic hydroxyl group is a versatile functional handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. nih.govnih.gov Phenolic compounds have also been explored for their potential in biomedical applications, such as in the development of scaffolds for tissue engineering. nih.gov

Cyclopropylbenzyl Scaffolds: The cyclopropyl group is a three-membered carbocyclic ring. Its high ring strain and unique orbital hybridization give it electronic properties that resemble those of a double bond. When attached to a benzyl group, the cyclopropyl ring can influence the molecule's conformation and electronic distribution. In medicinal chemistry, the introduction of a cyclopropyl group can enhance a drug's potency, alter its metabolic profile, and improve its binding to target proteins. The benzylphenol structure itself is a core component of various biologically active molecules.

Historical Development and Evolution of Related Chemical Structures in Academic Inquiry

The study of the structural components of this compound has a long history in organic chemistry.

The understanding of aromatic structures began in the 19th century with the elucidation of the structure of benzene (B151609) by August Kekulé. researchgate.net This laid the groundwork for understanding the chemistry of phenols and other aromatic compounds. libretexts.org The biphenyl (B1667301) structure, which consists of two connected benzene rings, was also an early subject of study and is a close relative of the benzylphenol core. researchgate.netwikipedia.org Biphenyls and their derivatives have found numerous applications, including as heat transfer fluids and in the synthesis of liquid crystals and pharmaceuticals. wikipedia.orgnih.gov

The development of synthetic methods to create substituted aromatic compounds has been a continuous focus of organic chemistry. Reactions that form carbon-carbon bonds, such as the Suzuki-Miyaura and Ullmann reactions, have been instrumental in the synthesis of complex biphenyl and related structures. wikipedia.org The ability to precisely place functional groups on aromatic rings has allowed chemists to fine-tune the properties of molecules for specific applications. The synthesis of molecules like this compound relies on this extensive history of synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B8806263 2-(4-Cyclopropylbenzyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]phenol

InChI

InChI=1S/C16H16O/c17-16-4-2-1-3-15(16)11-12-5-7-13(8-6-12)14-9-10-14/h1-8,14,17H,9-11H2

InChI Key

PAZGNNWQBJJOHK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC=CC=C3O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Cyclopropylbenzyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for Complex Benzylphenol Structures

Retrosynthetic analysis of 2-(4-Cyclopropylbenzyl)phenol reveals several potential bond disconnections to identify viable starting materials. The most logical disconnection is the C-C bond between the phenolic ring and the benzylic methylene (B1212753) group. This leads to two primary synthons: a phenol (B47542) synthon and a 4-cyclopropylbenzyl synthon.

Disconnection 1: C(sp²)–C(sp³) bond: This is the most common approach, breaking the molecule into a phenol unit and a (4-cyclopropylphenyl)methyl electrophile or nucleophile.

Route A (Electrophilic Benzyl (B1604629) Group): Phenol (or a protected derivative) acts as the nucleophile, and a 4-cyclopropylbenzyl halide or alcohol serves as the electrophile. This strategy is central to methods like Friedel-Crafts alkylation.

Route B (Nucleophilic Benzyl Group): A 2-halophenol or related electrophilic phenol derivative is coupled with a (4-cyclopropylphenyl)methyl organometallic reagent. This is the basis for cross-coupling reactions.

Route C (C-H Activation): Phenol is coupled directly with 4-cyclopropyltoluene via C-H activation, representing a more atom-economical approach.

Disconnection 2: Rearrangement Strategy: An alternative retrosynthetic approach involves the rearrangement of a (4-cyclopropylbenzyl) phenyl ether. researchgate.net This strategy first forms a C-O bond, which then undergoes an acid-catalyzed rearrangement to form the desired C-C bond at the ortho position. researchgate.net

These disconnections form the strategic foundation for the synthetic methodologies discussed in the following sections.

Catalytic C-C Bond Formation Strategies for Ortho-Benzylation

Modern catalytic methods offer powerful tools for achieving selective ortho-benzylation of phenols, overcoming many limitations of classical approaches.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi Protocols)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. For the synthesis of this compound, these reactions typically involve coupling an ortho-functionalized phenol with a benzyl-metallic reagent or vice-versa.

The Suzuki-Miyaura coupling utilizes an organoboron reagent and is known for its mild reaction conditions and high functional group tolerance. libretexts.orgnih.gov A potential route to this compound would involve the coupling of an ortho-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol) with a (4-cyclopropylbenzyl)boronic acid or ester. A significant challenge can be the synthesis and stability of the requisite benzylboronic acid derivative. An alternative Suzuki-Miyaura approach couples arylboronic acids with benzyl halides. nih.gov In this scenario, (2-hydroxyphenyl)boronic acid would be coupled with 4-cyclopropylbenzyl bromide.

Reactant 1 Reactant 2 Catalyst System (Example) Key Features
2-Bromophenol(4-Cyclopropylbenzyl)boronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Mild conditions, functional group tolerance. libretexts.org
(2-Hydroxyphenyl)boronic acid4-Cyclopropylbenzyl bromidePdCl₂(dppf), Base (e.g., Cs₂CO₃)Avoids synthesis of benzylboronic acids. nih.gov

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes. wikipedia.orgnumberanalytics.com This increased reactivity can be advantageous but may also lead to lower functional group tolerance. wikipedia.org The synthesis of this compound via a Negishi protocol would involve reacting an ortho-halophenol with a (4-cyclopropylbenzyl)zinc halide, catalyzed by a palladium or nickel complex. organic-chemistry.org The organozinc reagent can be prepared from the corresponding 4-cyclopropylbenzyl bromide. The high reactivity of organozinc reagents makes them particularly useful for coupling with less reactive partners like aryl chlorides. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst System (Example) Key Features
2-Iodophenol(4-Cyclopropylbenzyl)zinc chloridePd(PPh₃)₄ or Ni(dppe)Cl₂High reactivity, useful for hindered substrates. wikipedia.orgorganic-chemistry.org

C-H Activation and Functionalization Methodologies for Ortho-Selectivity

Direct C-H activation is a highly atom- and step-economical strategy that avoids the pre-functionalization of starting materials. researchgate.net For the synthesis of this compound, this would ideally involve the direct coupling of phenol with 4-cyclopropyltoluene. However, this specific transformation is challenging. More commonly, a directing group is temporarily installed on the phenolic oxygen to guide a transition metal catalyst to the ortho-C-H bond. researchgate.netacs.org

Strategy Catalyst (Example) Directing Group Key Features
Directed C-H Alkylation[Cp*RhCl₂]₂N-PhenoxyacetamideHigh ortho-selectivity, requires installation/removal of DG. researchgate.netacs.org
Free Hydroxyl-Directed C-H AlkylationPd(OAc)₂ / LigandNone (Free -OH)Atom economical, avoids protection/deprotection steps. researchgate.netnih.gov

Transition Metal-Free Synthetic Pathways to this compound

Growing interest in green chemistry has spurred the development of transition metal-free synthetic methods. rsc.org These approaches often rely on the use of strong Brønsted or Lewis acids, iodine-based catalysts, or photoredox catalysis. rsc.orgacs.org

One strategy involves the reaction of phenols with benzyl alcohols or their derivatives under acidic conditions. For example, triflic acid can catalyze the ortho-regioselective electrophilic alkylation of phenols. rsc.org Another approach is the cross-dehydrogenative coupling (CDC) of phenols with suitable partners, often using an oxidant like di-tert-butyl peroxide (DTBP). rsc.org A transition-metal-free protocol for the ortho-amidation of phenols has been achieved through the rearrangement of N-phenoxybenzamide derivatives, suggesting potential for similar C-C bond-forming rearrangements. acs.org

Method Catalyst/Reagent (Example) Reactants Key Features
Brønsted Acid CatalysisTriflic Acid (TfOH)Phenol, 4-Cyclopropylbenzyl alcoholAvoids metal catalysts, regioselectivity can be an issue. rsc.org
Oxidative CouplingIodine / Sodium PercarbonatePhenol, Benzyl TrifluoroborateRadical-based mechanism, often in aqueous media. rsc.org
RearrangementHeat / Base(4-Cyclopropylbenzyl) Phenyl EtherIntramolecular process, can offer high regioselectivity.

Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitution Variants

The Friedel-Crafts alkylation is a classical method for forming C-C bonds to aromatic rings. beilstein-journals.org In the context of synthesizing this compound, this would involve reacting phenol with a 4-cyclopropylbenzyl electrophile, such as 4-cyclopropylbenzyl chloride or 4-cyclopropylbenzyl alcohol, in the presence of a Lewis or Brønsted acid catalyst (e.g., AlCl₃, H₂SO₄). google.comresearcher.life

A primary challenge of the Friedel-Crafts benzylation of phenol is controlling regioselectivity. researchgate.net The hydroxyl group is a strong ortho-, para-director, and reactions often yield a mixture of 2- and 4-substituted products, with the para-isomer frequently predominating due to reduced steric hindrance. rsc.org Furthermore, the product, a benzylphenol, is more nucleophilic than phenol itself, leading to a high propensity for di- and poly-alkylation.

To enhance ortho-selectivity, several strategies have been developed:

Bulky Catalysts: Using sterically demanding Lewis acids can favor substitution at the less hindered para-position, but in some cases, coordination to the phenolic oxygen can direct the electrophile to the ortho-position.

Vapor-Phase Reactions: Contacting phenol and benzyl alcohol vapors with a basic metal oxide catalyst at high temperatures (300-600 °C) has been shown to favor the formation of ortho-benzylated phenols. google.com

Modified Catalytic Systems: Gold-catalyzed Friedel-Crafts-like benzylation of phenols with benzylic alcohols has been reported to proceed with good regioselectivity under mild conditions. rsc.orgresearchgate.net Similarly, AgBF₄ and HBF₄ have been used to catalyze the ortho-alkylation of phenols with styrenes, a reaction that could potentially be adapted for benzyl alcohols. acs.orgnih.gov

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed ortho-metalation (DoM) is an exceptionally powerful strategy for achieving exclusive ortho-functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.ca This intermediate then reacts with an electrophile to afford the ortho-substituted product.

For the synthesis of this compound, the phenolic hydroxyl group must first be protected with a suitable DMG. The O-carbamate group (-OCONEt₂) is one of the most effective DMGs for this purpose. nih.gov The synthesis would proceed as follows:

Protection of phenol as an O-aryl carbamate (B1207046).

Ortho-lithiation using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperature (-78 °C). uwindsor.ca

Quenching the resulting ortho-lithiated species with an electrophile, in this case, 4-cyclopropylbenzyl bromide.

Removal of the carbamate directing group under basic or acidic hydrolysis to yield the final product, this compound.

This method offers excellent positional control, circumventing the regioselectivity issues inherent in electrophilic substitution reactions like the Friedel-Crafts alkylation. nih.gov

Step Reagents (Example) Purpose Key Considerations
1. ProtectionPhenol, NaH, ClCONEt₂Install Directing Metalation Group (DMG)The carbamate is a robust and effective DMG. nih.gov
2. Metalations-BuLi, TMEDA, THF, -78 °CGenerate ortho-lithiated speciesRequires anhydrous conditions and low temperatures. uwindsor.ca
3. Alkylation4-Cyclopropylbenzyl bromideIntroduce the benzyl groupReaction with the electrophile.
4. DeprotectionStrong base (e.g., NaOH)Liberate the free phenolHydrolysis of the carbamate group. nih.gov

Green Chemistry Principles and Sustainable Synthetic Route Design

A significant portion of waste in chemical manufacturing comes from volatile organic solvents, which pose environmental and health risks. acs.org Consequently, a primary goal in green synthetic design is to replace hazardous solvents with safer alternatives or to eliminate their use entirely.

Traditional synthesis of diarylmethane structures might involve Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions, which often utilize halogenated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents such as dimethylformamide (DMF). whiterose.ac.ukmdpi.com However, green chemistry promotes the use of environmentally benign solvent systems. Recent research highlights several preferable alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is an excellent alternative to other ether solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com It offers advantages in organometallic reactions and is considered a greener choice. sigmaaldrich.com

Cyclopentyl Methyl Ether (CPME): This hydrophobic ether solvent is more stable against peroxide formation than THF and 2-MeTHF, enhancing laboratory safety. sigmaaldrich.com It has proven to be a viable alternative in various reactions, sometimes providing better yields and selectivity. sigmaaldrich.com

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates may have low solubility, techniques like using phase-transfer catalysts or amphiphilic resins can facilitate reactions in aqueous media. researchgate.net For instance, Suzuki-Miyaura couplings, a plausible method for synthesizing the target compound, have been successfully performed in water. numberanalytics.com

Solvent-Free Reactions: Eliminating the solvent altogether represents an ideal green chemistry scenario. Solid-state reactions, sometimes facilitated by grinding reagents together or gentle heating, can be highly efficient. wjpmr.com For example, a solvent-free benzilic acid rearrangement has been demonstrated by grinding the reactants in a mortar, significantly reducing waste and energy use for solvent removal. wjpmr.com

Solvent TypeExampleKey Green AttributesPotential Application
TraditionalDichloromethane (DCM), DMFGenerally effective but associated with health and environmental hazards. whiterose.ac.ukClassic Friedel-Crafts or coupling reactions.
Bio-derived Ether2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable feedstocks, less hazardous than THF. sigmaaldrich.comOrganometallic steps in cross-coupling synthesis.
Hydrophobic EtherCyclopentyl Methyl Ether (CPME)Resists peroxide formation, high stability. sigmaaldrich.comAlternative to THF or DCM in coupling reactions.
AqueousWater (H₂O)Non-toxic, non-flammable, abundant. researchgate.netPalladium-catalyzed coupling reactions with appropriate catalysts/additives. numberanalytics.com
Solvent-FreeN/AEliminates solvent waste, reduces energy for purification. wjpmr.comSolid-state synthesis via mechanochemistry (grinding).

Beyond solvent choice, the efficiency of a synthetic route is critically evaluated by its atom and step economy.

Atom Economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comchembam.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. jocpr.com Addition and rearrangement reactions are typically high in atom economy, whereas substitution and elimination reactions are inherently lower.

Step Economy refers to the efficiency of a synthesis based on the total number of individual chemical transformation steps. nih.govrsc.org A route with fewer steps is more economical as it reduces time, resource consumption, and the potential for yield loss at each stage. nih.gov Cross-dehydrogenative coupling (CDC) reactions, for example, are valued for their high atom and step-economy as they form C-C bonds directly from two C-H bonds. researchgate.net

For this compound, a hypothetical comparison can illustrate these principles:

Route A (Classical): A multi-step approach might involve protecting the phenol, performing a Friedel-Crafts acylation, followed by reduction of the ketone, and finally deprotection. This route involves multiple steps and uses stoichiometric reagents that become waste, leading to poor step and atom economy.

Route B (Modern Catalytic): A more direct synthesis could involve a palladium-catalyzed Suzuki or Negishi cross-coupling between a suitable 4-cyclopropylbenzyl halide and a 2-hydroxyphenylboronic acid derivative. This approach would likely have superior step economy. While it still produces stoichiometric salt byproducts (lowering atom economy compared to a pure addition reaction), the use of catalysis is a key green principle. mygreenlab.org

MetricHypothetical Route A (Classical Friedel-Crafts based)Hypothetical Route B (Modern Cross-Coupling)Green Chemistry Goal
Step Economy Low (multiple steps: protection, acylation, reduction, deprotection).High (potentially a single catalytic coupling step from key intermediates). nih.govMaximize (fewer steps). rsc.org
Atom Economy Low (generates waste from protecting groups, Lewis acids, and reducing agents). chembam.comModerate (generates salt byproducts from the coupling reaction). jocpr.comMaximize (less waste). jocpr.com
Catalysis Often uses stoichiometric, non-recoverable Lewis acids.Uses sub-stoichiometric amounts of a recyclable catalyst. mygreenlab.orgPrefer catalytic over stoichiometric reagents. mygreenlab.org

Enantioselective Synthesis of Chiral Analogs of this compound (if applicable)

The molecule this compound is achiral; it possesses a plane of symmetry and therefore does not have enantiomers. As such, an enantioselective synthesis for this specific compound is not applicable.

However, the principles of asymmetric synthesis could be applied to produce chiral analogs of this structure. buchler-gmbh.com A chiral analog could be designed by introducing a stereocenter, for example, at the benzylic carbon connecting the two aromatic rings or by adding a chiral substituent to one of the rings. The synthesis of such chiral molecules in an enantiomerically pure form is a central goal of modern chemistry, particularly in pharmaceutical development, where different enantiomers can exhibit vastly different biological activities. buchler-gmbh.com

Should a chiral analog of this compound be desired, several established strategies for enantioselective synthesis could be employed:

Catalytic Asymmetric Hydrogenation: If an analog were synthesized via an intermediate containing a carbon-carbon double bond, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) could establish the desired stereocenter with high enantioselectivity. rsc.org

Chiral Reagents and Auxiliaries: Synthesis could proceed using a chiral auxiliary, which temporarily attaches to the substrate, directs a stereoselective transformation, and is then removed. scribd.com Alternatively, a stoichiometric chiral reagent, such as a borane (B79455) derived from a chiral terpene, could be used to achieve an asymmetric reduction or other transformations. scribd.com

Enantioselective C-H Functionalization: Advanced methods could potentially install a chiral substituent onto one of the aromatic rings through a catalyzed, enantioselective C-H activation process, although this remains a challenging field.

While these methodologies are robust and widely applied in organic synthesis, a review of current literature did not identify specific examples of the enantioselective synthesis of a chiral analog of this compound. nih.govacs.orgrsc.org

Mechanistic Elucidation of Chemical Transformations Involving 2 4 Cyclopropylbenzyl Phenol

Reaction Pathway Investigations and Transition State Analysis

Investigations into the reaction pathways of 2-(4-cyclopropylbenzyl)phenol would likely focus on several key transformations, including electrophilic aromatic substitution, oxidation of the phenol (B47542), and reactions involving the cyclopropyl (B3062369) group. The preferred pathway is often dictated by the reaction conditions and the nature of the reagents.

For instance, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the directing effects of the hydroxyl and benzyl (B1604629) substituents would be crucial. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The benzyl group is a weak activating group, also directing ortho and para. Given the substitution pattern of this compound, the primary sites for electrophilic attack on the phenol ring would be the positions ortho and para to the hydroxyl group.

A hypothetical reaction pathway for the nitration of this compound could proceed via the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, and thus the height of the transition state leading to it, would determine the regioselectivity of the reaction.

Divergent reaction pathways can sometimes be controlled by the choice of reagents. For example, reactions of phenols with arynes can lead to different products depending on the base used. rsc.org While not directly involving this compound, these studies highlight the principle of reaction pathway control.

Kinetic Studies of Key Synthetic Steps and Subsequent Transformations

Kinetic studies provide quantitative data on reaction rates, offering insights into the mechanism. For transformations involving this compound, determining the rate law for a specific reaction is a key objective. For example, in a hypothetical acid-catalyzed alkylation of the phenolic ring, the rate of reaction might depend on the concentrations of the phenol, the alkylating agent, and the acid catalyst. unive.it

A kinetic study on the oxidation of this compound would be particularly insightful. The oxidation of phenols can proceed through various mechanisms, including proton-coupled electron transfer (PCET). nih.gov The rate of such a reaction and the associated kinetic isotope effect (KIE) when a deuterium (B1214612) is substituted for the phenolic proton can reveal whether the proton and electron are transferred in a single concerted step or in a stepwise manner. nih.gov

The following table presents hypothetical kinetic data for a second-order reaction involving this compound, illustrating how rate constants can be determined.

Experiment[this compound] (M)[Reagent B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

The activation energy for a reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. researchgate.net This provides information about the energy barrier that must be overcome for the reaction to occur.

Isotopic Labeling Experiments for Probing Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for or against a proposed mechanism. wikipedia.org In the context of this compound, several isotopic labeling strategies could be employed.

For instance, to probe the mechanism of a reaction involving the phenolic hydroxyl group, deuterium labeling could be used. wikipedia.org By replacing the hydrogen of the -OH group with deuterium (to form this compound-d1), one could perform a kinetic isotope effect (KIE) study. A significant KIE (kH/kD > 1) would indicate that the O-H bond is broken in the rate-determining step of the reaction.

Carbon-13 labeling could be used to investigate rearrangements or the fate of specific carbon atoms. uchicago.edu For example, if a reaction were to involve the cleavage and rearrangement of the benzyl group, labeling the benzylic carbon with ¹³C would allow its position in the final product to be determined using ¹³C NMR spectroscopy or mass spectrometry. uchicago.edu The synthesis of isotopically labeled compounds with site-specificity is critical for such studies. chemrxiv.org

The following table illustrates the expected outcomes of a hypothetical isotopic labeling experiment designed to distinguish between two possible rearrangement pathways.

Proposed PathwayLabeled Starting MaterialExpected Labeled Product
Pathway A (No Rearrangement)2-(4-Cyclopropyl[¹³C]benzyl)phenolProduct with ¹³C at the benzylic position
Pathway B (Rearrangement)2-(4-Cyclopropyl[¹³C]benzyl)phenolProduct with ¹³C at a different position

Such experiments provide unambiguous evidence that is often difficult to obtain through other means. The design of optimal isotope labeling experiments is crucial for maximizing the information gained. nih.gov

Role of Catalysts and Co-Catalysts in Directing Reaction Outcomes

Catalysts play a pivotal role in chemical synthesis by increasing the rate of reaction and often directing the reaction towards a specific outcome. mdpi.com For transformations of this compound, both acid and metal catalysts could be employed to achieve desired products.

Acid catalysts, both homogeneous (e.g., sulfuric acid) and heterogeneous (e.g., zeolites, ion-exchange resins), are commonly used in reactions involving phenols, such as alkylation and acylation. unive.it The catalyst can activate the electrophile, making it more susceptible to attack by the electron-rich phenol ring. The choice of catalyst can also influence the regioselectivity of the reaction.

Metal catalysts, particularly those based on transition metals like palladium, nickel, or copper, are essential for cross-coupling reactions. nih.govnih.gov For example, a palladium-catalyzed Suzuki coupling could be envisioned to further functionalize the aromatic rings of this compound, assuming a halide has been installed on one of the rings. The ligand coordinated to the metal center can have a profound impact on the efficiency and selectivity of the catalytic process. nih.gov

The table below provides a hypothetical comparison of different catalysts for a generic transformation of this compound.

CatalystReaction Time (h)Product Yield (%)Selectivity (Product A vs. B)
None48<5-
H₂SO₄68560:40
Amberlyst-15129080:20
Pd(PPh₃)₄495>99:1 (for a specific coupling)

These hypothetical data illustrate how the choice of catalyst can dramatically affect the rate, yield, and selectivity of a reaction. The development of heterogeneous catalysts is of particular interest for sustainable organic synthesis. nih.gov

Spectroscopic Probing of Reaction Intermediates and Transient Species

The direct observation of reaction intermediates, even if they are transient, provides invaluable evidence for a proposed reaction mechanism. rsc.org Various spectroscopic techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable molecules and can also be used to detect and identify reaction intermediates if their concentration is sufficiently high. ucsf.edu Low-temperature NMR experiments can sometimes be used to slow down a reaction and allow for the observation of otherwise transient species.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be used to detect charged intermediates in a reaction mixture. nih.gov This technique can provide the mass-to-charge ratio of transient species, offering clues to their identity.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can provide information about the functional groups present in a molecule. nih.gov Time-resolved spectroscopic techniques can be used to monitor changes in the vibrational spectrum as a reaction proceeds, potentially revealing the formation and decay of intermediates. rsc.org

The following table summarizes the spectroscopic techniques that could be used to probe different types of intermediates in reactions involving this compound.

Intermediate TypeSpectroscopic TechniqueInformation Gained
CarbocationLow-temperature NMRChemical shifts characteristic of charged carbon centers
Radical CationEPR SpectroscopyDetection of unpaired electrons
Metal-complexUV-Vis, X-ray AbsorptionElectronic transitions, oxidation state of the metal
Transient Neutral SpeciesTime-resolved IR/RamanVibrational modes of the intermediate

The combination of these spectroscopic methods, often coupled with computational predictions of the expected spectra of intermediates, is a powerful approach for the detailed elucidation of reaction mechanisms. rsc.org

Theoretical and Computational Chemistry Studies of 2 4 Cyclopropylbenzyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electronic distribution and energy of the system.

For 2-(4-Cyclopropylbenzyl)phenol, these calculations would typically begin with geometry optimization, where the lowest energy conformation of the molecule is determined. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, specifically involving the π-system and the lone pairs of the oxygen atom, due to their electron-rich nature. The LUMO, conversely, would likely be distributed over the π-system of the benzyl (B1604629) ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-5.87
LUMO Energy-0.98
HOMO-LUMO Gap4.89

Note: Data is hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles).

For this compound, the EPS map would highlight a significant negative potential around the phenolic oxygen atom due to its high electronegativity and lone pairs. This region would be the most likely site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, making it susceptible to deprotonation. The aromatic rings would show a generally negative potential above and below the plane of the rings, characteristic of π-systems.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space by simulating the movement of atoms over time.

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the two aromatic rings. MD simulations would reveal the preferred dihedral angles and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological receptor or a solvent environment. The simulations would track the trajectory of each atom, providing insights into the molecule's flexibility and the time-averaged distribution of its conformations.

Computational Prediction of Reactivity, Selectivity, and Stability

Computational methods can predict various aspects of a molecule's reactivity. By analyzing the electronic structure and energy profile of potential reaction pathways, chemists can anticipate how a molecule will behave in a chemical reaction.

Basis Set and Exchange-Correlation Functional Evaluation for Accuracy in Predictions

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the exchange-correlation functional (in the case of DFT). A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the electron distribution but are computationally more expensive.

The choice of the exchange-correlation functional, which approximates the complex electron-electron interactions, is also critical. Common functionals include B3LYP, M06-2X, and ωB97X-D. The performance of different functional and basis set combinations would need to be evaluated for this compound to ensure that the computational predictions are reliable. This often involves benchmarking calculated properties against experimental data, if available, or against higher-level, more accurate (and more costly) ab initio methods like coupled cluster theory.

Implicit and Explicit Solvent Models in Computational Chemical Research

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the simulation box along with the solute. This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic group of this compound and water or methanol (B129727) molecules. The choice between an implicit and explicit model depends on the specific research question and the available computational resources.

Advanced Spectroscopic and Structural Elucidation of 2 4 Cyclopropylbenzyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule like 2-(4-Cyclopropylbenzyl)phenol. libretexts.org Experiments conducted in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), would provide detailed information on the chemical environment, connectivity, and spatial relationships of the atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments is essential. ugm.ac.idoxinst.commnstate.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, COSY would reveal correlations between the protons on the cyclopropyl (B3062369) ring, the benzylic protons, and the adjacent protons on both aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. ugm.ac.id This allows for the definitive assignment of protonated carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ugm.ac.id It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC. For instance, the benzylic protons would show an HMBC correlation to carbons in both the phenolic and the cyclopropyl-substituted rings, confirming the benzyl (B1604629) bridge.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the benzylic protons and the protons on the adjacent aromatic rings.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Number(s)¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1-~152.0C2, C6, CH₂-
2-~128.5C1, C3, C4, C6, CH₂-
3~6.90 (d, 8.0)~115.5C1, C5H4
4~7.15 (t, 8.0)~129.0C2, C6H3, H5
5~6.80 (t, 8.0)~121.0C1, C3H4, H6
6~7.10 (d, 8.0)~127.5C2, C4H5
CH₂~3.95 (s)~35.0C1, C2, C1', C2', C6'-
1'-~138.0C2', C6', CH₂-
2', 6'~7.12 (d, 8.2)~130.0C4', CH₂H3', H5'
3', 5'~7.05 (d, 8.2)~129.5C1', C4'H2', H6'
4'-~145.0C2', C3', C5', C6', CH-cPr-
CH-cPr~0.90 (m)~15.0C4', CH₂-cPrCH₂-cPr
CH₂-cPr~0.65 (m)~10.5C4', CH-cPrCH-cPr
OH~5.50 (s, br)-C1, C2-

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for studying polymorphism (different crystalline forms) and amorphous states. csic.esbohrium.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra. csic.es For this compound, ssNMR could distinguish between different crystal packing arrangements by observing differences in the ¹³C chemical shifts, which are highly sensitive to the local electronic environment. aps.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. redalyc.org It provides accurate coordinates for each atom, from which bond lengths, bond angles, and torsional angles can be calculated. researchgate.net

Crystal Packing Motifs and Intermolecular Interactions

Analysis of the crystal structure would reveal how molecules of this compound pack in the solid state. Key intermolecular interactions would likely include:

O-H···π Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and could interact with the electron-rich π-system of an adjacent aromatic ring.

C-H···π Interactions: The protons of the cyclopropyl group and the aromatic rings can act as weak hydrogen bond donors to the π-faces of neighboring molecules.

π-π Stacking: The aromatic rings could stack in an offset fashion to maximize attractive interactions.

Absolute Configuration Determination of Chiral Centers (if applicable)

The molecule this compound is achiral and does not possess any chiral centers. Therefore, the determination of absolute configuration is not applicable in this case.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. libretexts.orgdlsu.edu.ph This allows for the unambiguous determination of the molecular formula. pensoft.netacgpubs.org

For this compound (C₁₆H₁₆O), the expected exact mass can be calculated with high precision. Upon ionization, typically using electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural confirmation. Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most common fragmentation would be the breaking of the C-C bond between the methylene (B1212753) bridge and the phenolic ring, leading to the formation of a stable 4-cyclopropylbenzyl cation.

Loss of Small Molecules: Fragmentation involving the cyclopropyl or phenolic rings might also be observed.

Interactive Table 2: Hypothetical HRMS Data for this compound

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Inferred FormulaFragmentation Origin
[M]⁺224.12012224.1203C₁₆H₁₆OMolecular Ion
[M+H]⁺225.12792225.1281C₁₆H₁₇O⁺Protonated Molecular Ion
[M-C₇H₅O]⁺119.08605119.0862C₉H₁₁⁺Benzylic cleavage (4-cyclopropylbenzyl cation)
[M-C₉H₉]⁺107.04968107.0498C₇H₇O⁺Benzylic cleavage (hydroxybenzyl cation)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For this compound, the spectra would be complex, containing characteristic bands from the phenolic, benzyl, and cyclopropyl moieties.

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by polar functional groups. The most prominent feature would be the O-H stretching vibration of the phenolic group, appearing as a broad band in the 3500–3300 cm⁻¹ region due to intermolecular hydrogen bonding. ucl.ac.ukmsu.edu The C-O stretching vibration of the phenol (B47542) would be observed in the 1260–1200 cm⁻¹ range. mdpi.com

Aromatic C-H stretching vibrations from both benzene (B151609) rings are anticipated to appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). theaic.org The aliphatic C-H stretching modes of the methylene (-CH₂-) bridge and the cyclopropyl group would be found just below 3000 cm⁻¹ (in the 2960–2850 cm⁻¹ range). theaic.org

The C=C stretching vibrations within the aromatic rings typically give rise to a series of sharp bands in the 1610–1450 cm⁻¹ region. nih.govsmbb.mx The substitution pattern on the rings (1,2-disubstitution and 1,4-disubstitution) influences the exact position and intensity of these bands. Out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ "fingerprint" region are highly characteristic of the substitution pattern and would confirm the ortho- and para-disubstituted nature of the rings. okstate.edu

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring stretching vibrations, especially the symmetric "ring breathing" mode of the para-substituted ring (around 815-845 cm⁻¹) and the trigonal ring breathing mode of the ortho-substituted ring, are expected to be strong and sharp. mdpi.comacs.org The C-H stretching modes of the aromatic and aliphatic components will also be visible. theaic.orgacs.org The cyclopropyl ring itself has characteristic Raman signals, including a ring breathing mode, which would be expected in the spectrum. vt.edu

The following table provides a summary of the predicted key vibrational bands for this compound based on characteristic frequencies of analogous compounds.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (FTIR/Raman)
3500 - 3300O-H Stretch (H-bonded)PhenolStrong, Broad / Weak
3100 - 3000C-H StretchAromatic RingsMedium / Strong
~3005C-H StretchCyclopropylMedium / Medium
2960 - 2850C-H Stretch-CH₂- BridgeMedium / Medium
1610 - 1450C=C Ring StretchAromatic RingsMedium-Strong / Medium-Strong
~1450-CH₂- Scissoring-CH₂- BridgeMedium / Weak
1260 - 1200C-O StretchPhenolStrong / Medium
~830C-H Out-of-Plane Bendp-substituted RingStrong / Weak
~750C-H Out-of-Plane Bendo-substituted RingStrong / Weak

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs

This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it would not exhibit optical activity and its Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra would be silent. However, these techniques would be indispensable for characterizing chiral analogs.

Chiroptical spectroscopy measures the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov A chiral analog of this compound could be synthesized, for example, by introducing a substituent on the methylene bridge, creating a stereogenic center (e.g., 1-(4-cyclopropylphenyl)-1-(2-hydroxyphenyl)ethane).

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A chiral analog would exhibit CD signals, known as Cotton effects, in the regions of its UV absorptions. The aromatic rings in the molecule act as chromophores, which absorb in the UV region (typically around 220 nm and 270-280 nm). The enantiomers of the chiral analog would produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (like Time-Dependent Density Functional Theory, TDDFT), the absolute configuration (R or S) of the stereocenter could be unequivocally determined. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum plots specific rotation versus wavelength. For a chiral analog of this compound, the ORD curve would show anomalous dispersion (a peak and a trough) centered around the wavelengths of maximum absorption, which corresponds to the Cotton effect observed in CD. vlabs.ac.in A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. vlabs.ac.in The two enantiomers would display opposite Cotton effects, providing a complementary method to CD for stereochemical assignment. nih.gov

Photoelectron Spectroscopy (UPS, XPS) for Surface and Electronic Properties

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides information on elemental composition, chemical states (X-ray Photoelectron Spectroscopy, XPS), and valence band electronic structure (Ultraviolet Photoelectron Spectroscopy, UPS).

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the kinetic energies of photoelectrons ejected by X-ray irradiation, providing access to core-level electron binding energies. For this compound, the XPS survey spectrum would show peaks for carbon (C 1s) and oxygen (O 1s).

A high-resolution C 1s spectrum would be deconvoluted into several components, reflecting the different chemical environments of the carbon atoms:

C-C/C-H: The majority of the signal, arising from the aromatic rings, the cyclopropyl ring, and the methylene bridge, would be centered around 284.8 eV. researchgate.net

C-O: A distinct shoulder or peak at a higher binding energy (~286.0 eV) would correspond to the phenolic carbon atom directly bonded to the electronegative oxygen atom. researchgate.net

The O 1s spectrum would show a primary peak around 533 eV, characteristic of the phenolic hydroxyl group. researchgate.net The precise binding energies can provide insight into the electronic environment and intermolecular interactions at the material's surface.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe the lower-binding-energy valence orbitals. The UPS spectrum of this compound would be complex, reflecting the contributions from its various structural units. Key features would arise from the ionization of electrons from:

π-orbitals: The highest occupied molecular orbitals (HOMOs) would be the π-systems of the two benzene rings.

Oxygen Lone Pair: The non-bonding (n) orbitals of the phenolic oxygen atom.

Walsh Orbitals: The characteristic σ-orbitals of the cyclopropyl ring, which are known to interact and mix with the aromatic π-system. zgkjcx.com

σ-orbitals: The C-C and C-H sigma bonds of the entire molecule at higher binding energies.

Studies on cyclopropylbenzenes have shown that the Walsh orbitals of the cyclopropyl group interact significantly with the attached π-system, influencing the electronic structure. zgkjcx.comlsu.edu The UPS spectrum would thus provide direct experimental insight into the molecular orbital energy levels and the electronic coupling between the phenolic ring, the benzyl moiety, and the cyclopropyl substituent.

Research on Chemical Derivatization and Analog Development of 2 4 Cyclopropylbenzyl Phenol

Design Principles for Systematic Structural Modification

The systematic structural modification of 2-(4-Cyclopropylbenzyl)phenol is guided by established medicinal chemistry principles aimed at exploring and optimizing the molecule's properties. The core structure presents three primary regions for modification: the phenolic ring, the cyclopropylbenzyl moiety, and the benzylic methylene (B1212753) bridge. Design strategies often involve a combination of isosteric replacements, substituent scanning, and scaffold hopping to probe the chemical space around the parent molecule.

Key design principles include:

Modulation of Phenolic Properties : The acidity, hydrogen bonding capability, and nucleophilicity of the phenolic hydroxyl group are primary targets for modification. Strategies include etherification, esterification, or replacement with bioisosteres to alter pharmacokinetic and pharmacodynamic profiles. mdpi.com

Exploration of Aromatic Substitutions : Introducing a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro, amino groups) onto the phenolic ring can systematically alter electronic properties, lipophilicity, and metabolic stability. rhhz.net The activating, ortho-, para-directing nature of the hydroxyl group and the ortho-directing nature of the benzyl (B1604629) group heavily influence the regiochemistry of these modifications. nih.gov

Alteration of the Cyclopropyl (B3062369) Moiety : The cyclopropyl group, a known bioisostere for moieties like vinyl or isopropyl groups, offers unique conformational rigidity and electronic properties. researchgate.net Modifications can range from substitution on the ring to ring-opening reactions, providing access to a diverse set of analogs.

Scaffold Hopping and Core Extension : The this compound skeleton can serve as a foundational fragment for building more complex structures. mdpi.com This involves integrating the core into larger heterocyclic systems, such as quinazolinones or triazoles, to explore new chemical space and potential interactions with biological targets. researchgate.netacs.org

These principles are often explored through the creation of focused compound libraries, where systematic changes are made to one part of the molecule while keeping others constant to derive clear structure-activity relationships (SAR).

Synthetic Strategies for Modifying the Cyclopropyl Moiety and its Influence on Reactivity

Synthetic strategies targeting the cyclopropyl moiety include:

Electrophilic Ring Opening : Under acidic conditions or in the presence of certain electrophiles, the cyclopropane (B1198618) ring can undergo cleavage to form carbocationic intermediates, which can then be trapped by nucleophiles. The regioselectivity of this opening is influenced by the stability of the resulting carbocation, often favoring the intermediate where the positive charge is stabilized by the adjacent phenyl ring.

Radical Reactions : The C-H bonds of the cyclopropane ring can be susceptible to radical halogenation, providing a handle for further functionalization.

Transition-Metal-Catalyzed Cross-Coupling : If a halide is introduced onto the cyclopropyl ring, it can serve as a substrate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append new aryl or alkynyl groups.

Cyclopropanation Precursors : In a retrosynthetic sense, analogs can be designed by utilizing different substituted styrenes in the cyclopropanation step of the synthesis, introducing functionality onto the cyclopropyl ring from the outset.

The reactivity of the cyclopropyl group is intrinsically linked to the electronic nature of the attached phenyl ring. Electron-donating or -withdrawing substituents on the phenyl ring can modulate the stability of intermediates in ring-opening reactions and influence the feasibility of various transformations.

Preparation and Investigation of Phenolic Ring Substituted Derivatives

The phenolic ring is a prime target for derivatization due to the activating and directing effects of the hydroxyl and benzyl substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups.

Halogenation : Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The hydroxyl group strongly directs substitution to the ortho and para positions. Since the para position is blocked by the benzyl group, substitution is expected primarily at the positions ortho to the hydroxyl group.

Nitration : Nitration using nitric acid in a suitable solvent introduces a nitro group, which can subsequently be reduced to an amine. This amino group provides a versatile handle for further derivatization, such as diazotization or acylation. rhhz.net

Friedel-Crafts Reactions : Acylation or alkylation can introduce new carbon-based substituents, further modifying the steric and electronic properties of the ring.

Hydroxylation : Direct hydroxylation, for instance using oxidants like 2-Iodylbenzoic acid (IBX), can lead to the formation of catechol or hydroquinone (B1673460) derivatives, expanding the hydrogen-bonding potential of the molecule. rhhz.net

The table below illustrates potential derivatives obtained through electrophilic substitution on the phenolic ring of this compound.

Reagent/ConditionSubstituentPosition of SubstitutionProduct Name
NBS, CCl4-Br6-position2-Bromo-6-(4-cyclopropylbenzyl)phenol
HNO3, H2SO4-NO26-position6-(4-Cyclopropylbenzyl)-2-nitrophenol
Acetic Anhydride, AlCl3-C(O)CH36-position1-(5-(4-Cyclopropylbenzyl)-2-hydroxyphenyl)ethan-1-one
SO3, H2SO4-SO3H4-position4-(4-Cyclopropylbenzyl)-2-hydroxybenzenesulfonic acid

Note: The table represents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual yields and regioselectivity may vary.

Exploration of Structure-Reactivity Relationships in Subsequent Chemical Transformations

Key structure-reactivity relationships include:

Influence of Phenolic Substituents : Electron-withdrawing groups (e.g., -NO2, -CN) on the phenolic ring decrease its nucleophilicity and the acidity of the hydroxyl group. This can affect the conditions required for O-alkylation or O-acylation. Conversely, electron-donating groups (-OCH3, -CH3) enhance the ring's reactivity towards further electrophilic substitution.

Impact on Benzylic Reactivity : The electronic nature of both aromatic rings can influence the reactivity of the benzylic methylene bridge. For instance, radical bromination at this position, a potential route for further functionalization, can be affected by substituents that stabilize or destabilize the resulting benzylic radical. acs.org

Cross-Coupling Reactions : For derivatives where a halogen is introduced on either phenyl ring, the efficiency of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will depend on the nature and position of other substituents. Steric hindrance near the coupling site can significantly reduce reaction rates. mdpi.com

For example, in a Suzuki coupling reaction involving a brominated derivative, the electronic properties of the substituents can influence the rate-determining oxidative addition step.

DerivativePredicted Reactivity in Suzuki CouplingRationale
2-Bromo-6-(4-cyclopropylbenzyl)phenolModerateSteric hindrance from adjacent hydroxyl and benzyl groups.
4-Bromo-2-(4-cyclopropylbenzyl)phenolHighLess steric hindrance compared to the 2-bromo isomer.
2-(4-(1-Bromocyclopropyl)benzyl)phenolLow to ModerateC(sp3)-Br bond is generally less reactive than C(sp2)-Br in oxidative addition.

Development of Novel Chemical Scaffolds Based on the this compound Core

The this compound structure serves as a valuable starting point for the development of entirely new chemical scaffolds. By incorporating the core motif into larger, often heterocyclic, ring systems, chemists can access novel regions of chemical space.

Examples of such strategies include:

Ring Closure Reactions : Intramolecular reactions can be designed to form new rings. For instance, if an appropriate side chain is introduced at the 6-position of the phenol (B47542), it could undergo cyclization with the phenolic hydroxyl group to form a benzofuran (B130515) or related heterocyclic system. An o-allyl phenol derivative, for example, can undergo oxidative cyclization to yield a benzofuran. nih.gov

Multi-component Reactions : The phenolic hydroxyl group and the aromatic ring can participate in multi-component reactions to build complex molecular architectures in a single step.

Click Chemistry : By introducing an azide (B81097) or alkyne functionality onto the core structure, it can be readily coupled with a wide variety of complementary fragments via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of triazole-containing derivatives. researchgate.net For example, propargylation of the phenolic hydroxyl group would yield an alkyne-terminated derivative ready for click reactions. researchgate.net

Fusion to Heterocyclic Systems : The phenolic ring can be used as a building block in the synthesis of fused systems. For example, condensation reactions with β-ketoesters could potentially lead to the formation of coumarin-type scaffolds.

These approaches transform the initial simple phenol into a more complex and rigid scaffold, which can be beneficial for achieving high-affinity interactions with biological targets.

Regio- and Stereoselective Functionalization of the Core Structure

Achieving high levels of regio- and stereoselectivity is a hallmark of modern synthetic chemistry and is critical for the development of specific analogs of this compound.

Regioselective C-H Functionalization : Modern catalytic methods allow for the direct functionalization of specific C-H bonds, often overriding the inherent reactivity of the molecule. For phenols, transition metal catalysts (e.g., using copper, palladium, or rhodium) can direct substitution to the ortho position through coordination with the hydroxyl group. rhhz.net This provides a powerful alternative to classical electrophilic substitution, often with superior regiocontrol. For instance, copper-catalyzed ortho-amination or ortho-arylation of phenols has been reported. rhhz.net

Directed Ortho Metalation (DoM) : The hydroxyl group can be converted into a directing group (e.g., O-carbamate), which can direct lithiation to the ortho position (the 6-position). The resulting organolithium species can then be quenched with a wide range of electrophiles to install a specific functional group with perfect regioselectivity.

Asymmetric Synthesis : If modifications introduce a new chiral center, stereoselective methods are required to control the absolute configuration. For example, if a ketone derivative is prepared via Friedel-Crafts acylation, its asymmetric reduction would yield a specific enantiomer of the corresponding secondary alcohol. Similarly, catalytic asymmetric C-H insertion reactions, often employing chiral rhodium catalysts, could be used to functionalize the molecule with high stereocontrol. nih.gov

These advanced synthetic methods provide precise control over the molecular architecture, enabling the synthesis of specific, well-defined derivatives for further investigation.

Applications of 2 4 Cyclopropylbenzyl Phenol in Catalysis Research

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

There are no published studies detailing the design and synthesis of specific ligands derived from 2-(4-Cyclopropylbenzyl)phenol for either homogeneous or heterogeneous catalysis. While phenols are a common structural motif in a wide variety of ligands, such as those used in polymerization catalysis, the specific derivatization of this compound for this purpose has not been documented. The synthesis of metal complexes using ligands based on this compound is also not described in the current literature.

Organocatalytic Applications Utilizing the Phenol (B47542) and Cyclopropyl (B3062369) Moieties

The potential for this compound to act as an organocatalyst has not been explored in available research. Organocatalysis often leverages specific functional groups to facilitate chemical transformations. While the phenol group can participate in hydrogen bonding and Brønsted acid catalysis, and the cyclopropyl group possesses unique electronic and steric properties, no studies have been published that utilize these features within the this compound scaffold for organocatalytic applications. Research into the organocatalytic applications of cyclopropene and cyclopropenium-based molecules exists, but does not extend to this specific compound.

Asymmetric Catalysis Employing Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound for use in asymmetric catalysis is not reported in the scientific literature. The development of chiral ligands and catalysts is a major area of chemical research, with structures like BINOL being prominent examples of axially chiral biphenols. However, there is no evidence of the development or application of analogous chiral structures based on the this compound framework. Consequently, no data on enantioselectivities or yields for reactions catalyzed by such derivatives are available.

Investigation of Supported Catalysis Systems and Immobilization Strategies

There are no documented investigations into the immobilization of this compound or its derivatives onto solid supports for use in supported catalysis. The development of supported catalysts is crucial for improving catalyst recyclability and for use in flow chemistry. Strategies often involve anchoring a catalytically active molecule to materials like silica, polymers, or carbon nanotubes. However, no research has been published applying these techniques to this compound.

Mechanistic Insights into Catalytic Cycles Involving the Compound

As there are no reported catalytic applications for this compound, no mechanistic studies of catalytic cycles involving this compound have been conducted. Mechanistic investigations are fundamental to understanding how a catalyst functions and for the rational design of improved systems. Such studies for this specific compound are absent from the literature.

Exploration of 2 4 Cyclopropylbenzyl Phenol in Advanced Materials Science Research

Incorporation into Polymer Architectures and Macromolecular Systems

The incorporation of phenolic derivatives into polymer backbones is a well-established strategy for creating materials with tailored thermal, mechanical, and functional properties. researchgate.net The structure of 2-(4-Cyclopropylbenzyl)phenol offers several avenues for its use in polymer chemistry. The hydroxyl group provides a reactive site for polymerization reactions such as polycondensation or as a chain-terminating or modifying agent in other polymerization techniques.

The presence of the benzyl (B1604629) and cyclopropyl (B3062369) groups is anticipated to impart unique characteristics to the resulting polymers. The bulky nature of the 4-cyclopropylbenzyl substituent would likely hinder close chain packing, potentially leading to polymers with lower crystallinity, increased solubility in organic solvents, and a lower glass transition temperature compared to polymers derived from less substituted phenols. Research on polymers derived from other substituted phenols, such as those with tert-butyl or other bulky alkyl groups, has demonstrated significant alterations in polymer properties due to steric hindrance. sigmaaldrich.com

Furthermore, the cyclopropyl group itself can be a site for chemical modification, offering the potential for post-polymerization functionalization. This could allow for the cross-linking of polymer chains or the introduction of other functional moieties to create more complex macromolecular systems. While direct polymerization studies of this compound are not widely reported, the foundational principles of phenolic resin chemistry and polyester (B1180765) synthesis suggest its viability as a monomer. google.comrsc.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypePotential Role of this compoundExpected Polymer Characteristics
PolycondensationMonomer (with diacids or diacyl chlorides)Polyesters with modified thermal and mechanical properties.
Phenolic ResinsPhenolic component (with formaldehyde)Novolac or Resole-type resins with altered cross-linking density and solubility. google.comrsc.org
PolycarbonatesMonomer (with phosgene (B1210022) or its derivatives)Polycarbonates with unique optical and physical properties.
Chain-growth PolymerizationChain transfer or terminating agentControl over molecular weight and polymer architecture.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the development of self-assembling materials and systems. csic.eswikipedia.org The structure of this compound contains several features that could drive its participation in supramolecular assemblies. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of well-defined aggregates through hydrogen bonding networks.

Photophysical Properties and Luminescence Research for Optical Materials

The photophysical properties of aromatic compounds are of great interest for applications in optical materials, such as organic light-emitting diodes (OLEDs), sensors, and photostabilizers. The this compound molecule contains chromophoric phenyl groups, which are expected to absorb in the UV region of the electromagnetic spectrum. The specific absorption and emission characteristics would be influenced by the substitution pattern.

Table 2: Predicted Photophysical Properties of this compound Based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Compounds
AbsorptionUV region, likely with a slight red-shift compared to phenol (B47542).Presence of benzyl and cyclopropyl substituents.
EmissionPotential for fluorescence in the UV or blue region of the spectrum.Common for substituted phenols.
Quantum YieldVariable, dependent on solvent and aggregation state.Steric hindrance from the bulky substituent may reduce quenching.
Excited StatePotential for unique excited state dynamics due to the cyclopropyl group.The strained ring can influence electronic transitions. researchgate.netacs.org

Development of Functional Materials through Controlled Chemical Modification

The chemical modification of this compound can lead to a wide range of functional materials. The phenolic hydroxyl group is a prime site for derivatization, allowing for the attachment of various functional groups through etherification, esterification, or other reactions. For instance, the introduction of polymerizable groups like acrylates or methacrylates would transform the molecule into a monomer for the creation of functional polymer networks.

The aromatic rings can undergo electrophilic substitution reactions, enabling the introduction of additional functionalities that can tune the electronic properties or provide sites for further reactions. rsc.org The benzyl group also offers a point of chemical reactivity. wikipedia.org The development of functional materials from phenolic precursors is a broad and active field of research. smolecule.com For example, the precursor 4-cyclopropylbenzaldehyde (B1279468) can be used to synthesize a variety of fine chemicals and materials.

Electrochemical Properties and Potential Applications in Chemical Sensing and Energy Storage

The electrochemical behavior of phenolic compounds is well-studied, with the oxidation of the hydroxyl group being a key process. beilstein-journals.org This electrochemical activity makes them candidates for applications in chemical sensors and as electrode materials for energy storage devices. The oxidation potential of a phenol is sensitive to its electronic environment, and therefore, the substituents on the aromatic ring. The electron-donating cyclopropyl group in this compound is expected to lower its oxidation potential compared to unsubstituted phenol, making it more susceptible to electrochemical oxidation.

This sensitivity to the chemical environment could be exploited in the design of electrochemical sensors. For example, a polymer film derived from this compound could exhibit changes in its electrochemical response upon binding to specific analytes. In the context of energy storage, phenolic compounds can be used as precursors for carbon materials with high surface area and specific electrochemical properties, which are desirable for supercapacitors. capes.gov.br While direct electrochemical studies on this compound are scarce, research on related benzylphenols provides insight into their potential electrochemical behavior. oup.comoup.com

Table 3: Potential Electrochemical Applications of this compound

ApplicationPotential RoleUnderlying Principle
Chemical SensingActive material in an electrochemical sensor.The oxidation potential is sensitive to the local chemical environment.
Energy StoragePrecursor for porous carbon electrode materials.Carbonization of the organic structure can yield high-surface-area materials for supercapacitors.
Redox-active PolymersMonomer for creating electroactive polymers.The phenolic group can be reversibly oxidized and reduced.

Integration into Responsive or Stimuli-Sensitive Material Systems

Stimuli-responsive or "smart" materials are designed to undergo a significant change in their properties in response to an external trigger, such as a change in temperature, pH, or light. nih.govmdpi.com Phenolic compounds can be incorporated into such systems in various ways. For example, the acidity of the phenolic hydroxyl group (pKa) means that its protonation state is dependent on the pH of the surrounding environment. This can be used to create pH-responsive materials where, for instance, a polymer containing this moiety swells or shrinks as the pH changes. mdpi.com

The incorporation of this compound into a polymer backbone could lead to materials that respond to multiple stimuli. For example, the hydrophobic nature of the cyclopropyl and benzyl groups could contribute to temperature-responsive behavior in aqueous solutions (lower critical solution temperature, LCST). Furthermore, the potential for photochemical reactions involving the cyclopropyl or aromatic rings could be harnessed to create light-responsive materials. researchgate.net The development of stimuli-responsive systems from phenolic and lignin-based materials is an active area of research, suggesting a promising future for novel compounds like this compound. rsc.orgmdpi.com

Advanced Methodologies for Analysis and Purity Assessment in Chemical Research

Development of High-Performance Chromatographic Methods (HPLC, GC, SFC)

The purity and quantification of 2-(4-Cyclopropylbenzyl)phenol in research and manufacturing settings are primarily determined using high-performance chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Supercritical Fluid Chromatography (SFC) also presents a potential, though less commonly documented, method for analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like phenols. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. Method development involves optimizing the mobile phase composition, column chemistry, and detector settings to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities. A scouting gradient running from a low to a high percentage of organic solvent (like acetonitrile (B52724) or methanol) in water is often a starting point to determine the optimal elution conditions. lcms.cz

A typical HPLC method would utilize a C18 column, as its nonpolar stationary phase provides good retention for phenolic compounds. The mobile phase would likely consist of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure the phenol (B47542) is in its protonated state, leading to better peak shape. lcms.cz UV detection is standard for aromatic compounds, with the wavelength set to a λmax of the phenol chromophore, typically around 270-280 nm. scirp.org

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 x 150 mm, 2.7 µm particle size
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 275 nm
Injection Volume5 µL
Expected Retention Time~8.5 min

Gas Chromatography (GC): GC is a powerful technique for volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape (tailing) on common non-polar GC columns. epa.gov To address this, derivatization is often employed. The acidic proton of the phenolic hydroxyl group is replaced with a non-polar group, such as in methylation to form the corresponding anisole (B1667542) ether or through reaction with pentafluorobenzyl bromide (PFBBr). epa.gov This process increases volatility and reduces interactions with the column, resulting in sharper, more symmetrical peaks and improved sensitivity.

The analysis is typically performed on a capillary column with a stationary phase like 5% phenylpolysiloxane. sigmaaldrich.cn A flame ionization detector (FID) is commonly used for its robust and universal response to organic compounds. nemi.govkelid1.ir The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. sigmaaldrich.cn

ParameterCondition
InstrumentGas Chromatograph with FID
Column5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film
Carrier GasHelium, 1.2 mL/min
Oven ProgramStart at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min
Injector Temperature270 °C
Detector Temperature300 °C
SampleDerivatized with PFBBr
Injection1 µL, 20:1 split

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC, offering fast, efficient separations. While specific applications for this compound are not widely documented, SFC is well-suited for the analysis of chiral and achiral small molecules and could be developed as a green alternative to normal-phase HPLC.

Crystallization and Recrystallization Techniques for Ultra-High Purity Compounds

Crystallization is a critical purification technique for obtaining solid organic compounds, such as this compound, in a state of ultra-high purity. libretexts.org The principle relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. uomustansiriyah.edu.iq

The general procedure for a single-solvent recrystallization involves:

Solvent Selection : An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. ualberta.ca

Dissolution : The crude solid is placed in a flask, and a minimum amount of hot solvent is added to fully dissolve it, creating a saturated or near-saturated solution. libretexts.org

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered by gravity to remove them.

Cooling and Crystallization : The hot, clear solution is allowed to cool slowly and without disturbance. libretexts.org As the temperature decreases, the solubility of the compound drops, the solution becomes supersaturated, and crystals begin to form. libretexts.org Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules of the compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules, which remain in the solvent. libretexts.org

Crystal Collection : The formed crystals are collected by vacuum filtration, separating them from the cold solvent (mother liquor) which contains the dissolved impurities. libretexts.org

Washing and Drying : The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent. ualberta.ca

For instances where a single perfect solvent cannot be found, a two-solvent (or mixed-solvent) system can be used. ualberta.camnstate.edu This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "bad" solvent in which it is poorly soluble until the solution becomes cloudy (the saturation point), before allowing it to cool. mnstate.edu

Potential Recrystallization Solvents for Phenolic Compounds
SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarGood for dissolving non-polar compounds when hot.
Heptane/Hexane98 / 69Non-polarOften used as the "bad" solvent in a mixed-solvent system with a more polar solvent.
Ethanol78PolarA versatile polar solvent, often used in mixed systems with water. uomustansiriyah.edu.iq
Ethyl Acetate77IntermediateGood general-purpose solvent for compounds of intermediate polarity. rsc.org
Water100Very PolarUsed for polar compounds or as the "bad" solvent for non-polar compounds. uomustansiriyah.edu.iq

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Characterization

Thermal analysis techniques are essential for characterizing the physical properties and thermal stability of materials like this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. vub.be For a pure, stable compound like this compound, a TGA scan would show a stable mass until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. mdpi.com The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in air to study oxidative degradation. core.ac.uk For phenolic compounds, decomposition often occurs in multiple stages, corresponding to the loss of different functional groups and eventual char formation. researchgate.netpolymerinnovationblog.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For a crystalline solid like this compound, the most prominent feature on a DSC thermogram would be a sharp endothermic peak corresponding to its melting point. epo.org The temperature at the peak's onset provides the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. uepg.br The sharpness of the melting peak can also serve as an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point.

Representative Thermal Analysis Data for this compound
AnalysisParameterTypical ValueSignificance
DSCMelting Point (Tm)~90-115 °CPhysical property, indicator of purity. epo.orggoogle.com
Enthalpy of Fusion (ΔHf)Variable (J/g)Energy required to melt the solid.
TGAOnset of Decomposition (Tonset)> 250 °C (in N2)Indicates thermal stability. e3s-conferences.org
Char Yield at 800 °CVariable (%)Amount of carbonaceous residue after pyrolysis. mdpi.com

Advanced Spectrophotometric and Potentiometric Quantification Methods for Research Purposes

Spectrophotometric Quantification: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying phenolic compounds in solution. ajpaonline.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Direct quantification of this compound can be performed by measuring its absorbance in the UV region. However, to enhance sensitivity and specificity, especially in complex matrices, colorimetric methods are often employed. These involve reacting the phenol with a chromogenic reagent to produce a colored product that absorbs strongly in the visible region of the spectrum. researchgate.net

Common reagents for the spectrophotometric determination of phenols include:

4-Aminoantipyrine (4-AAP): This reagent reacts with phenols in the presence of an oxidizing agent (like potassium ferricyanide) at an alkaline pH to form a stable, colored dye. epa.gov

3-Methyl-2-benzothiazolinone hydrazone (MBTH): MBTH couples with phenols in an acidic medium with an oxidant to form colored products. epa.gov

Folin-Ciocalteu Reagent: This reagent, containing phosphomolybdic and phosphotungstenic acids, is reduced by phenolic compounds under alkaline conditions to form a blue-colored complex that can be quantified. redalyc.org

To perform quantification, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. researchgate.net

Example Calibration Data for Spectrophotometric Analysis
Standard Concentration (mg/L)Absorbance at λmax
1.00.115
2.50.288
5.00.575
7.50.863
10.01.150

Potentiometric Quantification: While less common for this specific application than spectrophotometry, potentiometric titration could be employed for the quantification of this compound. As a weak acid, the phenolic hydroxyl group can be titrated with a strong base (e.g., sodium hydroxide) in a non-aqueous solvent. The endpoint of the titration, where the moles of base equal the initial moles of the phenol, can be detected by monitoring the sharp change in potential using a pH electrode or a specific ion-selective electrode. This method provides an absolute measure of concentration without the need for a calibration curve.

Impurity Profiling and Identification Using State-of-the-Art Analytical Techniques

Impurity profiling is the identification and quantification of all potential impurities in a substance. For a research compound like this compound, this is crucial for understanding the synthesis process and ensuring the material's quality. State-of-the-art hyphenated analytical techniques, which couple a separation technique with a spectroscopic detector, are indispensable for this task.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or those that can be made volatile through derivatization, GC-MS is the technique of choice. The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. rsc.org The MS ionizes the molecules and separates the ions based on their mass-to-charge (m/z) ratio, providing a molecular weight and a characteristic fragmentation pattern for each impurity. This "fingerprint" allows for confident identification of known impurities by comparison to a spectral library and aids in the structural elucidation of unknown impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is the premier technique for analyzing non-volatile or thermally labile impurities. uchicago.edu Similar to GC-MS, the HPLC separates the impurities, which are then detected by the mass spectrometer. Modern ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of compounds like this compound directly from the liquid phase. High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC, can determine the mass of an impurity with extremely high accuracy, allowing for the calculation of its elemental formula. uchicago.edu

Potential impurities in this compound could include:

Unreacted starting materials (e.g., phenol, 4-cyclopropylbenzyl bromide).

Isomeric products (e.g., ortho/para substitution isomers).

By-products from side reactions.

Residual solvents from purification.

Potential Impurities and Recommended Analytical Techniques
Potential ImpurityPossible OriginPrimary Analytical Technique
PhenolUnreacted starting materialGC-MS, HPLC-UV
4-Cyclopropylbenzyl alcoholStarting material precursor/hydrolysisGC-MS, HPLC-MS
4,4'-Dicyclopropyl-dibenzy-letherSide reaction of benzyl (B1604629) halideHPLC-MS
2,6-bis(4-Cyclopropylbenzyl)phenolOver-alkylation productHPLC-MS
4-(4-Cyclopropylbenzyl)phenolIsomeric productHPLC-MS, GC-MS (derivatized)

Future Research Directions and Unresolved Challenges for 2 4 Cyclopropylbenzyl Phenol

Emerging Synthetic Paradigms for Structurally Related Compounds

The synthesis of biphenyl (B1667301) and benzylphenol scaffolds, central to the structure of 2-(4-Cyclopropylbenzyl)phenol, is a mature field, yet new methodologies continue to emerge with improved efficiency, selectivity, and environmental compatibility. arabjchem.org Future research will likely focus on the development of novel synthetic routes that offer advantages over classical methods like the Suzuki-Miyaura, Negishi, and Stille couplings. rsc.orgbohrium.comrsc.org

Recent advancements include the use of mechanochemistry for the deaminative arylation of C(sp²)–NH₂ to produce biphenyl compounds without transition metals, offering a greener alternative to traditional methods. rsc.org Another promising area is the application of cyclopropylmethyl (cPrMe) as a protecting group for phenols in the total synthesis of complex natural products, a technique that could be adapted for the synthesis of derivatives of this compound. nih.gov The development of one-pot protocols and the use of more readily accessible arylboronates are also streamlining the synthesis of biaryl compounds. arabjchem.org

A key challenge is the development of synthetic methods that are both highly efficient and scalable, allowing for the production of these compounds for a wide range of applications. The following table summarizes some emerging synthetic strategies applicable to the synthesis of structurally related compounds.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Derivatives
Mechanochemical Deaminative Arylation Transition-metal-free, solvent-free or low-solvent conditions. rsc.orgGreener synthesis, potential for novel reactivity.
Cyclopropylmethyl (cPrMe) Phenol (B47542) Protection Stable protecting group, removable under specific acidic conditions. nih.govFacilitates multi-step synthesis of complex derivatives.
One-Pot Suzuki-Miyaura Coupling In situ generation of aryl boronates. arabjchem.orgIncreased efficiency, reduced purification steps.
Palladium-Catalyzed Cross-Coupling with Hypervalent Iodine Compounds High yields, high atom economy in some cases. beilstein-journals.orgPotential for efficient synthesis of biphenyl core.

New Frontiers in Computational Chemistry Applications for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and accelerating discovery. For this compound and its derivatives, several computational approaches hold significant promise.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to biphenyl derivatives to model their biological activities. nih.govnih.govmedcraveonline.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structure-activity relationships of these compounds. tandfonline.comtandfonline.com These models can be used to predict the activity of novel derivatives and guide the design of compounds with enhanced properties.

Furthermore, computational methods are being developed for the accurate prediction of physicochemical properties like pKa for phenolic compounds. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations, combined with appropriate solvation models, can provide reliable pKa values, which are crucial for understanding the behavior of these compounds in biological systems. mdpi.comresearchgate.net Molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy can be used in concert to perform detailed conformational analysis of related benzylphenol structures. nih.gov

The table below highlights key computational approaches and their potential applications for this compound.

Computational ApproachApplicationPredicted Parameters
3D-QSAR (CoMFA, CoMSIA) Predictive modeling of biological activity. tandfonline.comtandfonline.comIC50 values, binding affinities.
DFT Calculations Prediction of physicochemical properties. mdpi.comresearchgate.netpKa, electronic structure, reactivity.
Molecular Docking Elucidation of binding modes with biological targets. tandfonline.comBinding poses, interaction energies.
Molecular Dynamics Simulations Study of conformational dynamics and stability of ligand-receptor complexes. tandfonline.comConformational changes, binding free energies.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Physics, and Engineering

The unique structural features of this compound, combining a flexible benzylphenol core with a strained cyclopropyl (B3062369) group, open up exciting opportunities for interdisciplinary research. The interface of chemistry, physics, and engineering is a fertile ground for the development of novel functional organic materials. synorgfun.comdeliuslab.comkyushu-u.ac.jpmdpi.com

The photophysical properties of biphenyl and cyclopropyl-substituted aromatic compounds are of particular interest. mdpi.comrsc.org The cyclopropyl group can influence the electronic properties of the aromatic system, potentially leading to interesting fluorescence or phosphorescence characteristics. researchgate.net Research in this area could lead to the development of new organic light-emitting diodes (OLEDs), sensors, or molecular probes.

In the realm of materials science, the incorporation of this compound derivatives into polymers could lead to materials with tailored properties. The rigid biphenyl unit can impart thermal stability and mechanical strength, while the cyclopropyl group can influence packing and morphology. These materials could find applications in electronics, coatings, or advanced composites. The collaboration between organic chemists, physicists, and materials engineers is crucial for the design, synthesis, and characterization of these new materials. kyushu-u.ac.jp

Development of Novel Analytical Probes and Detection Methods

The development of sensitive and selective analytical methods for the detection of phenolic compounds is an active area of research. nih.govnih.gov Given the potential applications of this compound and its derivatives, the development of specific analytical probes and detection methods is a critical future direction.

Fluorescence-based sensors offer a highly sensitive means of detection. Biphenyl-based fluorochromes have been developed for the detection of specific analytes, and this approach could be extended to create probes for this compound. rsc.org24chemicalresearch.com The design of such probes would involve modifying the structure of the compound to include a fluorophore and a recognition element that selectively binds to the target analyte.

Electrochemical sensors and biosensors are another promising avenue. onfoods.itscirp.org These devices can offer rapid, low-cost, and portable detection of phenolic compounds in various matrices. nih.gov Research in this area would focus on the development of electrode materials and recognition elements, such as enzymes or molecularly imprinted polymers, that are specific for this compound. The following table outlines potential analytical methods for this compound.

Analytical MethodPrinciplePotential Advantages
Fluorescence Spectroscopy Detection of changes in fluorescence upon binding to a target.High sensitivity, potential for imaging applications.
Electrochemical Sensors Measurement of current or potential changes upon interaction with the analyte. scirp.orgLow cost, portability, real-time analysis.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in complex mixtures. nih.govHigh resolution, accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile derivatives. nih.govHigh sensitivity and specificity for structural elucidation.

Addressing Scalability and Atom Efficiency Challenges in Academic Synthesis of Complex Derivatives

While academic research often focuses on the novel synthesis of complex molecules, the scalability and atom economy of these synthetic routes are often overlooked. For this compound and its derivatives to find widespread application, it is crucial to address these challenges.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration for sustainable synthesis. beilstein-journals.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often favored for their high atom economy. societyforscience.orgnih.gov Future research should focus on optimizing these reactions to minimize waste and maximize the incorporation of starting materials into the desired product. researchgate.net

Scalability is another major hurdle. Reactions that work well on a milligram scale in a research laboratory may not be feasible for production on a kilogram or larger scale. Challenges in scalability can include issues with heat transfer, mixing, and purification. The development of flow chemistry processes for the synthesis of biphenyl derivatives is a promising approach to address these challenges, as it allows for better control over reaction parameters and facilitates continuous production.

Exploration of Reactivity under Extreme Conditions (e.g., high pressure, specific radiations)

Investigating the reactivity of this compound under extreme conditions can reveal novel chemical transformations and lead to the discovery of new materials with unique properties.

High-pressure chemistry can be used to influence reaction rates and selectivities, and to access transition states that are not accessible under ambient conditions. The application of high pressure to reactions involving the cyclopropyl group could lead to interesting ring-opening or rearrangement reactions.

Photochemistry, the study of chemical reactions initiated by light, is another area of interest. The aromatic rings in this compound are chromophores that can absorb ultraviolet or visible light. researchgate.net Irradiation of this compound could lead to a variety of photochemical reactions, such as cycloadditions, isomerizations, or electron transfer processes. Understanding the photochemistry of this compound could lead to applications in photolithography, data storage, or photodynamic therapy.

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for solid-state synthesis. rsc.org The application of mechanochemical methods to the synthesis and modification of this compound could lead to the development of solvent-free and environmentally friendly synthetic processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Cyclopropylbenzyl)phenol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or alkylation of a phenol precursor. For example, reacting 4-cyclopropylbenzyl bromide with a phenol derivative under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetone. Purification is typically achieved via column chromatography, followed by recrystallization. Structural confirmation requires NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). Analogous protocols for substituted phenols highlight the importance of optimizing reaction time and temperature to enhance yield .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm, typical for phenolic compounds) is optimal for quantification. Gas chromatography-mass spectrometry (GC-MS) can be used if the compound is volatile under derivatization (e.g., silylation). For phenolic group detection, the Folin-Ciocalteu assay provides a colorimetric method to quantify total phenol content, though specificity requires orthogonal validation. Calibration with certified reference standards (e.g., pharmaceutical-grade purity) ensures accuracy .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Combine ¹H and ¹³C NMR to identify aromatic protons, cyclopropyl methylene groups, and hydroxyl signals. Two-dimensional NMR techniques (e.g., COSY, HSQC) resolve overlapping peaks. FTIR confirms the phenolic -OH stretch (~3200–3500 cm⁻¹). HRMS validates the molecular ion ([M+H]⁺ or [M-H]⁻). Cross-referencing with PubChem data for analogous compounds (e.g., 4-(2,6-dimethylphenyl)phenol) ensures consistency in spectral patterns .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the solvation effects and electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set predicts electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Continuum solvation models (e.g., COSMO-RS) simulate solvent interactions and partition coefficients (logP). For dynamic solvation effects, molecular dynamics (MD) simulations with explicit solvent molecules (e.g., water, ethanol) provide insights into aggregation behavior .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents on the benzyl (e.g., electron-withdrawing groups) and phenol rings (e.g., alkylation of -OH). Test derivatives in bioassays (e.g., antimicrobial, antioxidant) and correlate results with computed descriptors (e.g., lipophilicity, polar surface area). QSAR models using partial least squares (PLS) regression or machine learning (e.g., random forests) identify critical structural features. Case studies on indole-phenol hybrids demonstrate the utility of this approach .

Q. What experimental strategies mitigate challenges in handling this compound due to its phenolic reactivity?

  • Methodological Answer : Protect the phenolic -OH group during synthesis (e.g., acetylation) to prevent oxidation. Store the compound under inert atmospheres (N₂/Ar) at –20°C. For stability studies, use accelerated degradation conditions (e.g., 40°C/75% RH) and monitor via stability-indicating HPLC. Antioxidants (e.g., BHT) can suppress free radical-mediated decomposition .

Q. How should researchers analyze conflicting spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Employ advanced NMR techniques (e.g., NOESY for spatial proximity, DEPT-135 for carbon hybridization). High-resolution mass spectrometry (HRMS) with MS/MS fragmentation distinguishes isomers. If ambiguity persists, X-ray crystallography resolves absolute configuration. Cross-validate with DFT-predicted chemical shifts and coupling constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.